molecular formula C9H9NO2 B1590363 3-Ethoxyphenyl isocyanate CAS No. 55792-32-0

3-Ethoxyphenyl isocyanate

Cat. No.: B1590363
CAS No.: 55792-32-0
M. Wt: 163.17 g/mol
InChI Key: FWRKFZVKSIEEEB-UHFFFAOYSA-N
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Description

3-Ethoxyphenyl isocyanate is an organic compound with the molecular formula C9H9NO2. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring substituted with an ethoxy group (-OC2H5) at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-ethoxyaniline with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C2H5OC6H4NH2} + \text{COCl2} \rightarrow \text{C2H5OC6H4NCO} + 2 \text{HCl} ]

Another method involves the Curtius rearrangement, where an acyl azide is thermally decomposed to form the isocyanate: [ \text{C2H5OC6H4CON3} \rightarrow \text{C2H5OC6H4NCO} + \text{N2} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosgene due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyphenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Hydrolysis: Reacts with water to form 3-ethoxyphenylamine and carbon dioxide.

    Polymerization: Can polymerize with diols to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Reacts under mild conditions to form urethanes.

    Amines: Reacts to form ureas, often under slightly elevated temperatures.

    Water: Hydrolysis occurs readily at room temperature.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    3-Ethoxyphenylamine: Formed from hydrolysis.

Scientific Research Applications

3-Ethoxyphenyl isocyanate is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of urethanes and ureas.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Used in the production of polyurethanes, which have applications in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 3-ethoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This leads to the formation of urethanes and ureas, respectively. The molecular targets and pathways involved are primarily related to the formation of these products through nucleophilic addition reactions.

Comparison with Similar Compounds

    Phenyl isocyanate: Lacks the ethoxy group, making it less reactive in certain nucleophilic addition reactions.

    4-Ethoxyphenyl isocyanate: Similar structure but with the ethoxy group at the fourth position, which can influence its reactivity and steric properties.

    Methyl isocyanate: Smaller alkyl group, leading to different reactivity and applications.

Uniqueness: 3-Ethoxyphenyl isocyanate is unique due to the presence of the ethoxy group at the third position on the phenyl ring. This substitution can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

1-ethoxy-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-9-5-3-4-8(6-9)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRKFZVKSIEEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552213
Record name 1-Ethoxy-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-32-0
Record name 1-Ethoxy-3-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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